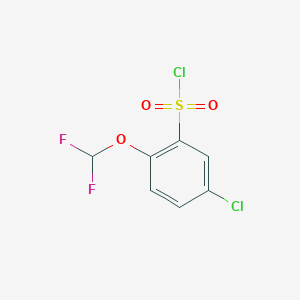

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

5-chloro-2-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-4-1-2-5(14-7(10)11)6(3-4)15(9,12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJHCKWXCWYMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

An In-depth Technical Guide to 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride, a specialized chemical intermediate. We will delve into its chemical identity, structural characteristics, physicochemical properties, a representative synthetic protocol, and its applications, particularly as a building block in the synthesis of complex molecules for pharmaceutical and agrochemical research.

Chemical Identity and Structure

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with a chloro group, a difluoromethoxy group, and a sulfonyl chloride functional group.[1][2] The presence of these distinct moieties, particularly the reactive sulfonyl chloride and the drug-like difluoromethoxy group, makes it a valuable reagent in synthetic chemistry.

Key Identifiers:

-

IUPAC Name: 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride[2]

The precise arrangement of these groups on the aromatic ring dictates the compound's reactivity and steric profile. The sulfonyl chloride group is positioned at C1, the difluoromethoxy group at C2, and the chloro group at C5.

Caption: Chemical structure of the title compound.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is typically supplied as a powder.

| Property | Value | Source |

| Molecular Weight | 277.07 g/mol | [3] |

| InChI Key | MZJHCKWXCWYMPJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC(F)F | [2] |

| Physical Form | Powder | |

| Hazard Classifications | Skin Corrosion 1B, STOT SE 3 | [1] |

| Signal Word | Danger | |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |

Expertise Insight: The difluoromethoxy (-OCF₂H) group is a modern staple in medicinal chemistry. It is often used as a bioisosteric replacement for a methoxy (-OCH₃) or hydroxyl (-OH) group. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism and modulate lipophilicity (LogP), which in turn affects a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific proprietary syntheses may vary, arylsulfonyl chlorides are classically prepared via the chlorosulfonation of the corresponding aromatic precursor.[5] A plausible and authoritative method for synthesizing 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride would involve the direct chlorosulfonation of 1-chloro-4-(difluoromethoxy)benzene using chlorosulfonic acid.

Caption: Plausible synthetic workflow for the title compound.

Representative Experimental Protocol:

This protocol is illustrative, based on established chemical principles for chlorosulfonation reactions.[6] Appropriate personal protective equipment (PPE) and engineering controls (fume hood) must be used.

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask to -10°C using an appropriate cooling bath.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 3-5 equivalents).

-

Substrate Addition: Slowly add 1-chloro-4-(difluoromethoxy)benzene (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C. Causality Note: This slow, cold addition is critical to control the highly exothermic reaction and prevent the formation of unwanted byproducts like sulfones.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Trustworthiness Note: This step quenches the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Core Reactivity

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride moiety. It is an excellent electrophile that readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[5][7] This reaction is fundamental to its application in drug discovery.

Caption: General reaction forming a sulfonamide linkage.

Applications in Drug Development and Research

Sulfonyl chlorides are cornerstone reagents in medicinal chemistry, and 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a modern example that offers specific advantages.

-

Synthesis of Sulfonamides: Its most direct application is in the synthesis of novel sulfonamides.[7] The sulfonamide functional group is a privileged scaffold present in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants. By reacting this reagent with diverse amine-containing fragments, researchers can rapidly generate libraries of new chemical entities for biological screening.

-

Molecular Scaffolding: The substituted benzene ring serves as a rigid scaffold to which other pharmacophoric elements can be attached. The specific substitution pattern (chloro at C5, difluoromethoxy at C2) pre-organizes the molecule in a particular three-dimensional space, which can be crucial for binding to a biological target.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment. The difluoromethoxy and sulfonyl groups are frequently found in bioactive molecules, making this compound an attractive starting point for fragment elaboration and lead optimization campaigns.[8]

-

Chemical Biology Probes: The sulfonyl chloride can react with nucleophilic residues on proteins (like lysine), making it a candidate for developing covalent inhibitors or activity-based probes, similar to the broader class of sulfonyl fluorides used in ligation chemistry.[9]

References

-

NextSDS. 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. [Link]

-

Chemspace. 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride - C7H4Cl2F2O3S | CSSB00015206002. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 5-Chloro-2-fluorobenzenesulfonamide | C6H5ClFNO2S | CID 1268284. [Link]

-

LinkedIn. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubChem. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. [Link]

-

PMC. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

PubMed. Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes. [Link]

-

ChemRxiv. Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride - C7H4Cl2F2O3S | CSSB00015206002 [chem-space.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 7. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonylation of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

An In-depth Technical Guide to 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

An Introduction to a Versatile Fluorinated Building Block

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a reactive sulfonyl chloride group with a chloro and a difluoromethoxy substituent on a benzene ring, makes it a valuable building block for the synthesis of complex, biologically active molecules. The incorporation of the difluoromethoxy (-OCF₂H) group, in particular, is a modern strategy in medicinal chemistry used to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, designed for researchers and professionals in drug discovery and development.

Physicochemical Properties

A summary of the key identifying and physical properties of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is presented below. While comprehensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride | N/A |

| Synonyms | 5-chloro-2-(difluoromethoxy)benzenesulfonyl chloride | N/A |

| CAS Number | 1082821-83-7 | N/A |

| Molecular Formula | C₇H₄Cl₂F₂O₃S | N/A |

| Molecular Weight | 277.08 g/mol | N/A |

| Physical Form | Powder | [2] |

| Melting/Boiling Point | Not publicly available. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols). | [3] |

Chemical Reactivity and Mechanistic Profile

The chemical behavior of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Nucleophilic Substitution: The primary reaction pathway for this compound is nucleophilic substitution, where the chloride ion acts as an effective leaving group.[4] It reacts readily with a wide range of nucleophiles:

-

Amines: Reacts with primary and secondary amines to form stable sulfonamides. This is the most common application in medicinal chemistry.[3]

-

Alcohols/Phenols: Reacts with alcohols or phenols in the presence of a non-nucleophilic base to yield sulfonate esters.[4]

-

Water: Hydrolyzes in the presence of water or moisture to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often vigorous.[3][5]

The reaction mechanism is typically considered to be a concerted SN2-like process or a stepwise addition-elimination pathway, proceeding through a trigonal bipyramidal intermediate.[4][6]

Electronic Effects of Ring Substituents: The benzene ring is substituted with two electron-withdrawing groups:

-

Chloro group (at C5): This group is deactivating and directs incoming electrophiles to the ortho and para positions.

-

Difluoromethoxy group (at C2): The -OCF₂H group is also weakly electron-withdrawing.[2] Its presence is strategically significant in drug design as it can act as a metabolically stable bioisostere for other groups like hydroxyl or methoxy, and its acidic proton can participate in hydrogen bonding.[1][2]

These substituents make the sulfur atom even more electrophilic compared to an unsubstituted benzenesulfonyl chloride, potentially increasing its reactivity toward nucleophiles.[7]

Hypothetical Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via chlorosulfonation.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with an excess of chlorosulfonic acid (e.g., 4-5 equivalents) and cool it to 0°C in an ice bath.[8]

-

Addition of Precursor: Slowly add 4-chloro-1-(difluoromethoxy)benzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10°C.[9] The precursor, 1-Chloro-4-(difluoromethoxy)benzene, is commercially available.[10]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is advised).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid. Dry the product under vacuum to yield the 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. Further purification, if necessary, could be achieved by recrystallization from a suitable solvent like hexanes.

Analytical Characterization (Predicted)

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.0 ppm) for the three aromatic protons. A characteristic triplet (due to coupling with the two fluorine atoms) would be observed at a higher field (approx. 6.8-7.2 ppm) for the proton of the -OCF₂H group.

-

¹⁹F NMR: A doublet (due to coupling with the proton) is expected in the typical region for difluoromethoxy groups, approximately -80 to -95 ppm.[11][12]

-

¹³C NMR: The spectrum would display seven distinct signals. The carbon of the -OCF₂H group would appear as a triplet due to C-F coupling.

-

Infrared (IR) Spectroscopy: Strong characteristic absorption bands would be observed for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group (approx. 1380 cm⁻¹ and 1180 cm⁻¹, respectively).[13] Strong C-F stretching bands would also be prominent.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Research and Drug Development

The primary application of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is as a scaffold for synthesizing novel sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry with a broad range of biological activities.[4]

Role of the Difluoromethoxy Group: The -OCF₂H group is a valuable bioisostere. It can replace metabolically vulnerable groups, such as methoxy ethers which are prone to O-demethylation by cytochrome P450 enzymes.[1][2] The increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer plasma half-life.[2] Furthermore, its ability to act as a lipophilic hydrogen bond donor can enhance binding to biological targets.[1] This moiety is found in approved drugs like Pantoprazole and Roflumilast.[2]

Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

General Protocol for Sulfonamide Synthesis

-

Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Addition: Cool the solution to 0°C and add a solution of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride (1.05 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water or a dilute acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude sulfonamide product by column chromatography on silica gel or by recrystallization.[2]

Safety, Handling, and Storage

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[5] They are lachrymatory and can cause respiratory tract irritation upon inhalation. They react violently with water, releasing corrosive hydrochloric acid gas.[5]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[5] Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield. A chemical-resistant lab coat is mandatory.

-

Handling: Use only in a well-ventilated area and avoid breathing dust or vapors. Keep away from moisture, water, and strong bases.[5] Spills should be covered with a dry, inert absorbent like sand or soda ash; do not use water.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] The container should be stored in a corrosives-compatible area.

References

-

Ferreira, V. F., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from Wikipedia. [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Ferreira, V. F., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Sdfine. (n.d.). sulphuryl chloride. Sdfine. [Link]

-

Mikołajczyk, M., et al. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

-

Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. OUCI. [Link]

-

Lambert, T. H., et al. (2005, August 26). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. ACS Publications. [Link]

-

PubChem. (n.d.). 4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride. PubChem. [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Request PDF. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Request PDF. [Link]

-

Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. [Link]

-

Reich, H. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Malz, F., & Schiewek, J. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

-

European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Googleapis.com. [Link]

-

NextSDS. (n.d.). 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride — Chemical Substance Information. NextSDS. [Link]

-

PubChemLite. (n.d.). 4-(chlorodifluoromethoxy)benzene-1-sulfonamide (C7H6ClF2NO3S). PubChemLite. [Link]

-

GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link]

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. globalspec.com [globalspec.com]

- 9. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 10. 81932-03-8|1-Chloro-4-(difluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. magritek.com [magritek.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. merckmillipore.com [merckmillipore.com]

The Reactivity and Mechanistic Profile of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl Chloride in Organic Synthesis

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of polyfunctional building blocks is critical for accessing complex chemical space. 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride (CAS: 1082821-83-7) represents a highly privileged scaffold. It combines the potent electrophilicity of a sulfonyl chloride, the metabolic stability and unique lipophilicity of a difluoromethoxy group, and the orthogonal cross-coupling potential of an aryl chloride. This technical guide deconstructs the electronic microenvironment of this molecule, details the kinetics and mechanisms governing its reactivity, and provides field-proven, self-validating protocols for its application in organic synthesis.

Structural and Electronic Microenvironment

The reactivity of the sulfonyl chloride group (-SO₂Cl) in this molecule is strictly dictated by the electronic contributions of its ortho and para substituents.

The Difluoromethoxy (-OCF₂H) Effect (Ortho)

Unlike a standard methoxy group (-OCH₃), which is strongly electron-donating via resonance (+M > -I), the difluoromethoxy group exhibits a fundamentally different electronic profile. The two highly electronegative fluorine atoms exert a powerful inductive pull (-I), which heavily polarizes the C-F and O-C bonds. This polarization drastically dampens the ability of the oxygen lone pairs to donate electron density into the aromatic ring via resonance[3][4]. Consequently, the net electronic effect of the -OCF₂H group is strongly electron-withdrawing. Positioned ortho to the sulfonyl chloride, it significantly descreens the sulfur atom, amplifying its electrophilicity. Furthermore, the -OCF₂H group acts as a lipophilic bioisostere, improving membrane permeability and resisting the oxidative O-demethylation by CYP450 enzymes that typically plagues standard methoxy groups.

The Chloro (-Cl) Effect (Para)

The chlorine atom at the 5-position sits para to the sulfonyl chloride. Halogens are unique in that they are electron-withdrawing via induction (-I) but weakly electron-donating via resonance (+M). In this system, the -I effect dominates, transmitting electron deficiency through the π-system directly to the sulfonyl center.

Synergistic Electrophilicity: The dual electron-withdrawing nature of both the ortho-OCF₂H and para-Cl groups creates a highly electron-deficient tetracoordinate sulfur center, making it exceptionally reactive toward nucleophiles (amines, alcohols, thiols) compared to an unsubstituted benzenesulfonyl chloride [1].

Mechanism of Nucleophilic Substitution

Historically, the mechanism of nucleophilic substitution at tetracoordinate sulfonyl sulfur was debated between a concerted S_N2-like pathway and a stepwise addition-elimination (A-E) pathway involving a hypervalent sulfurane intermediate.

Recent Density Functional Theory (DFT) calculations and kinetic studies have resolved this for arenesulfonyl chlorides. The reaction proceeds via a single trigonal bipyramidal transition state , characteristic of an S_N2 mechanism, rather than forming a stable intermediate [1][2].

Interestingly, the ortho-OCF₂H group contributes to a phenomenon known as steric acceleration . The ground state of ortho-substituted arylsulfonyl chlorides is sterically congested and rigid. As the incoming nucleophile attacks and the molecule distorts toward the trigonal bipyramidal transition state, this ground-state steric strain is partially relieved. This relief of strain lowers the activation energy barrier, accelerating the reaction rate counterintuitively despite the steric bulk of the ortho substituent [2].

Fig 1: SN2-like nucleophilic substitution mechanism at the sulfonyl sulfur center.

Quantitative Analysis of Reactivity

To understand the relative reactivity of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride, we can compare its predicted electronic parameters against benchmark arylsulfonyl chlorides. The data below summarizes the net electronic effects driving the kinetics of sulfonylation.

| Arylsulfonyl Chloride Core | Substituent Electronic Effects (Net) | Relative Electrophilicity at Sulfur | Primary Synthetic Application |

| Benzenesulfonyl chloride | Reference (H) | Baseline (1.0x) | Standard sulfonylation |

| 4-Chlorobenzenesulfonyl chloride | -I (para) | Moderate Increase | Halogen-directed functionalization |

| 2-Methoxybenzenesulfonyl chloride | +M > -I (ortho) | Decrease (Resonance stabilized) | Electron-rich scaffold synthesis |

| 5-Cl-2-(OCF₂H)-Ph-SO₂Cl | Strong -I (ortho/para), Dampened +M | Significant Increase (Highly Reactive) | Late-stage pharmaceutical derivatization |

Self-Validating Experimental Protocol: Sulfonamide Synthesis

When handling highly electrophilic sulfonyl chlorides, hydrolysis to the unreactive sulfonic acid is the primary failure mode. The following protocol for the synthesis of 5-Chloro-2-(difluoromethoxy)-N-alkylbenzenesulfonamide is designed as a self-validating system, where each step includes a mechanistic causality check to ensure high fidelity and yield.

Reagents: 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride (1.0 eq), Primary Amine (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation & Dissolution: Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration) under a strict nitrogen atmosphere.

-

Causality: Anhydrous conditions are non-negotiable. The highly electron-deficient sulfur is highly susceptible to attack by ambient moisture, which would irreversibly form the sulfonic acid byproduct [1].

-

-

Base Addition: Add DIPEA (2.5 eq) to the stirring solution.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. Its role is to act as an HCl sponge. Without it, the HCl generated during the reaction would protonate the incoming amine nucleophile, rendering it electronically dead and stalling the reaction.

-

-

Nucleophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add the primary amine (1.1 eq) dropwise over 10 minutes.

-

Causality: The sulfonylation of this specific electron-deficient core is highly exothermic. Temperature control at 0 °C suppresses the formation of bis-sulfonylation byproducts (where the product sulfonamide attacks a second equivalent of sulfonyl chloride).

-

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc, 7:3).

-

Causality: The starting sulfonyl chloride is highly non-polar (high Rf). Its complete disappearance on the TLC plate provides real-time validation of reaction completion.

-

-

Self-Validating Workup: Quench the reaction with 1M aqueous HCl. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality: The 1M HCl wash is a critical purification gateway. It protonates any unreacted aliphatic amine and residual DIPEA, pulling them entirely into the aqueous layer. The organic layer is thus guaranteed to contain only the neutral sulfonamide product, validating purity prior to any column chromatography.

-

Orthogonal Functionalization in Drug Discovery

The true strategic value of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride lies in its orthogonality. Once the highly reactive -SO₂Cl group is converted into a stable sulfonamide, the electronic landscape of the molecule shifts.

The sulfonamide is stable under basic and elevated temperature conditions, unmasking the potential of the 5-chloro position. The C-Cl bond can now serve as an electrophilic partner in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Throughout these harsh transition-metal conditions, the -OCF₂H group remains completely inert, acting as a robust spectator that ultimately imparts enhanced lipophilicity and metabolic stability to the final biaryl or heteroaryl scaffold [4].

Fig 2: Orthogonal synthesis workflow leveraging the stable sulfonamide intermediate.

References

-

Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." Molecules 25, no. 6 (2020): 1428. Available at:[Link]

-

Organic Syntheses. "Difluoromethylation of Phenols." Organic Syntheses. Available at:[Link]

-

Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis (2014). Available at:[Link]

An In-depth Technical Guide on the Synthesis of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and safety considerations involved in its synthesis. The primary synthetic route discussed involves a two-stage process: the difluoromethoxylation of a phenolic precursor followed by a regioselective chlorosulfonation. Alternative approaches and the underlying mechanistic principles governing these transformations are also discussed to provide a thorough understanding of the synthesis of this important molecule.

Introduction

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride (CAS Number: 1082821-83-7) is a halogenated and fluorinated aromatic sulfonyl chloride that has garnered significant interest in medicinal chemistry and materials science.[1][2] The presence of the difluoromethoxy group (-OCF₂H) can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5] The sulfonyl chloride moiety is a versatile functional group that can be readily converted into a variety of sulfonamides and sulfonate esters, making it a valuable handle for the synthesis of diverse compound libraries.[6]

This guide will focus on a logical and practical synthetic approach to 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride, starting from readily available precursors. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and address the critical safety aspects of the synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-S bond, pointing to an electrophilic aromatic substitution, specifically a chlorosulfonation, as the key bond-forming step. This leads to the precursor 4-chloro-1-(difluoromethoxy)benzene . A further disconnection of the C-O bond of the difluoromethoxy group suggests 4-chlorophenol as a readily available starting material.

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, a two-stage synthetic pathway is proposed:

-

Stage 1: Synthesis of 4-Chloro-1-(difluoromethoxy)benzene via difluoromethoxylation of 4-chlorophenol.

-

Stage 2: Synthesis of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride via chlorosulfonation of 4-chloro-1-(difluoromethoxy)benzene.

Stage 1: Synthesis of 4-Chloro-1-(difluoromethoxy)benzene

The introduction of the difluoromethoxy group onto a phenolic hydroxyl is a crucial transformation. Several methods have been developed for this purpose, with the use of difluorocarbene precursors being a common and effective approach.[7] One of the most practical and environmentally conscious methods utilizes sodium chlorodifluoroacetate as the difluorocarbene source.[7][8]

Mechanistic Rationale

The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly reactive difluorocarbene (:CF₂).[7] The phenoxide, formed by the deprotonation of 4-chlorophenol with a suitable base, then acts as a nucleophile, trapping the electrophilic difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[7]

Caption: Mechanism of difluoromethoxylation of a phenol.

Experimental Protocol

This protocol is adapted from established procedures for the difluoromethoxylation of phenols.[7][9]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Chlorophenol | 106-48-9 | 128.56 | 1.0 |

| Sodium Chlorodifluoroacetate | 1895-21-2 | 152.46 | 2.5 - 3.0 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 1.5 - 2.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Water (deionized) | 7732-18-5 | 18.02 | Co-solvent |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.

-

Add sodium chlorodifluoroacetate (2.5-3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-chloro-1-(difluoromethoxy)benzene.[10]

Stage 2: Synthesis of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

The final step in the synthesis is the introduction of the sulfonyl chloride group onto the aromatic ring of 4-chloro-1-(difluoromethoxy)benzene. This is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation, using chlorosulfonic acid.

Regioselectivity and Mechanistic Considerations

The regiochemical outcome of the chlorosulfonation is determined by the directing effects of the substituents on the benzene ring.[6][11]

-

Chloro group (-Cl): A weakly deactivating, ortho, para-directing group.[12]

-

Difluoromethoxy group (-OCF₂H): An electron-withdrawing group due to the high electronegativity of the fluorine atoms, making it a deactivating and meta-directing group relative to its own position.[3][13]

The desired product has the sulfonyl chloride group at the position ortho to the difluoromethoxy group and meta to the chloro group. This indicates that the difluoromethoxy group is the dominant directing influence in this reaction, deactivating the positions ortho and para to it to a lesser extent than the chloro group deactivates its ortho positions. The electrophile, likely the sulfonyl chloride cation (SO₂Cl⁺) generated from chlorosulfonic acid, will preferentially attack the most electron-rich position on the ring.[14][15]

Caption: Regioselectivity in the chlorosulfonation step.

Experimental Protocol

WARNING: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, must be worn.[16][17][18][19][20]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Chloro-1-(difluoromethoxy)benzene | 81932-03-8 | 178.56 | 1.0 |

| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 3.0 - 5.0 |

| Thionyl Chloride (optional) | 7719-09-7 | 118.97 | Co-reagent |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | Solvent |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas), place anhydrous dichloromethane (DCM).

-

Cool the flask in an ice-salt bath to 0 to -10 °C.

-

Slowly add chlorosulfonic acid (3.0-5.0 eq.) to the cooled DCM with vigorous stirring.

-

Dissolve 4-chloro-1-(difluoromethoxy)benzene (1.0 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the solution of the starting material dropwise to the cold chlorosulfonic acid solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or GC.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation if it is a liquid.

Alternative Synthetic Strategies

While the proposed pathway is a robust and logical approach, alternative strategies can be considered, particularly if the precursors for the primary route are unavailable or if different regioselectivity is desired.

-

Synthesis from Substituted Anilines: An alternative route could involve the diazotization of a corresponding aniline precursor, such as 5-chloro-2-(difluoromethoxy)aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield the sulfonyl chloride.[21] This multi-step process, however, is generally more complex than the direct chlorosulfonation of the aromatic ring.

-

Modification of Pre-existing Sulfonyl Chlorides: It might be possible to synthesize the target molecule by first performing the chlorosulfonation on a more readily available precursor, such as 2-hydroxy-5-chlorobenzene-1-sulfonyl chloride, followed by difluoromethoxylation. However, the reactivity of the sulfonyl chloride group under the conditions required for difluoromethoxylation would need to be carefully considered to avoid unwanted side reactions.

Safety and Handling

The synthesis of 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride involves the use of hazardous materials, and all procedures should be conducted with appropriate safety precautions.

-

Chlorosulfonic Acid: As previously mentioned, this reagent is extremely corrosive and reacts violently with water.[16][17][18][19][20] It can cause severe burns to the skin and eyes and is harmful if inhaled.[16] Always handle in a fume hood with appropriate PPE.

-

4-Chlorophenol: This compound is toxic and can be absorbed through the skin. It is also corrosive and can cause burns.

-

Solvents: Organic solvents such as DMF and DCM are flammable and have associated health risks. Use in well-ventilated areas and avoid inhalation of vapors.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride is a multi-step process that relies on fundamental organic transformations. The presented two-stage pathway, involving the difluoromethoxylation of 4-chlorophenol followed by a regioselective chlorosulfonation, represents a practical and efficient route to this valuable building block. A thorough understanding of the reaction mechanisms, particularly the directing effects in electrophilic aromatic substitution, is crucial for the successful synthesis of the desired isomer. By following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably produce this important intermediate for applications in drug discovery and materials science.

References

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

NextSDS. (n.d.). 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

Chemspace. (n.d.). 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

-

Vedejs, E., & Lin, S. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

ScienceOpen. (2014, December 18). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of Chloro Derivative Of Pantoprazole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrophenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

Lee, J. W., Spiegowski, D. N., & Ngai, M. Y. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds via Visible Light Photoredox Catalysis. Slideshare. Retrieved from [Link]

-

YouTube. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. Retrieved from [Link]

-

Hu, J., et al. (2011). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications, 47(1), 177-179. Retrieved from [Link]

-

Kassaee, M. Z., et al. (2011). Removal of 4-chlorophenol from aqueous solution by granular activated carbon/nanoscale zero valent iron based on Response Surface. Desalination, 279(1-3), 267-274. Retrieved from [Link]

-

Zhang, L., Zheng, J., & Hu, J. (2006). 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives. The Journal of Organic Chemistry, 71(26), 9845–9848. Retrieved from [Link]

-

EurekAlert!. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. Retrieved from [Link]

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride - C7H4Cl2F2O3S | CSSB00015206002 [chem-space.com]

- 3. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. A Process For The Preparation Of Chloro Derivative Of Pantoprazole [quickcompany.in]

- 10. scbt.com [scbt.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. youtube.com [youtube.com]

- 13. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. benchchem.com [benchchem.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. nj.gov [nj.gov]

- 19. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. rsc.org [rsc.org]

The Synergistic Role of the Difluoromethoxy Group in Modulating Sulfonyl Chloride Reactivity and Pharmacokinetics

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties[1]. Among the arsenal of fluorinated moieties, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely versatile substituent. When integrated into sulfonyl chloride scaffolds—highly reactive electrophiles used extensively to synthesize sulfonamide-based therapeutics—the –OCF₂H group exerts a precise electron-withdrawing effect. This technical whitepaper explores the causality behind how the difluoromethoxy group modulates the electronic landscape of sulfonyl chlorides, accelerates sulfonylation kinetics, and ultimately yields sulfonamides with superior metabolic stability and lipophilicity.

Electronic and Physicochemical Properties

To understand the impact of the difluoromethoxy group on a sulfonyl chloride, one must first deconstruct its fundamental electronic nature. Oxygen typically acts as an electron-donating group via resonance (+R effect). However, introducing fluorine atoms profoundly alters this dynamic. The strong inductive electron withdrawal (–I effect) of the highly electronegative fluorine atoms pulls electron density away from the oxygen through the sigma bonds, severely restricting the oxygen's ability to donate its lone pairs into an adjacent aromatic ring.

Consequently, the net effect of the –OCF₂H group is weakly electron-withdrawing, characterized by a Hammett constant (σp) of approximately +0.14[1]. This is a stark contrast to the methoxy group (–OCH₃), which is strongly electron-donating, and the trifluoromethoxy group (–OCF₃), which is strongly electron-withdrawing[2]. Furthermore, the –OCF₂H group acts as a lipophilic hydrogen bond donor due to the acidity of its hydrogen atom—a rare and highly advantageous characteristic for target binding[1].

Table 1: Comparative Physicochemical Properties of Oxygen-Linked Substituents

| Property | Methoxy (–OCH₃) | Difluoromethoxy (–OCF₂H) | Trifluoromethoxy (–OCF₃) |

| Hammett Constant (σp) | -0.27 | +0.14 | +0.35 |

| Lipophilicity (Hansch π) | -0.02 | +0.68 | +1.04 |

| Electronic Effect | Electron-Donating (+R > -I) | Weakly Withdrawing (-I > +R) | Strongly Withdrawing (-I) |

| Hydrogen Bond Donor | No | Yes (Weakly Acidic Proton) | No |

| Metabolic Stability | Low (Prone to O-demethylation) | High (Resistant to CYP450) | Very High |

Mechanistic Impact on Sulfonyl Chloride Electrophilicity

Sulfonyl chlorides (Ar–SO₂Cl) react with nucleophiles (such as amines) via a mechanism where the rate-determining step is the nucleophilic attack on the highly oxidized sulfur atom. The presence of the difluoromethoxy group on the aryl ring functions as an electron-withdrawing substituent that deactivates adjacent positions while enhancing the electrophilicity of the sulfonyl group[3].

By pulling electron density away from the aromatic ring, the –OCF₂H group subsequently depletes electron density from the sulfonyl sulfur atom. This increases the partial positive charge (δ+) on the sulfur and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy reduces the activation energy required for the nucleophile's Highest Occupied Molecular Orbital (HOMO) to interact with the sulfonyl chloride, thereby accelerating the sulfonylation reaction.

Caption: Logical relationship between oxygen-based substituents and sulfonyl chloride electrophilicity.

Experimental Protocol: Kinetic Evaluation of Sulfonylation Reactivity

To empirically validate the electron-withdrawing activation of the –OCF₂H group, the following self-validating kinetic protocol is utilized to measure the pseudo-first-order rate constant ( kobs ) of sulfonylation.

Step 1: Reagent Preparation Prepare 0.1 M solutions of 4-(difluoromethoxy)benzenesulfonyl chloride and a reference nucleophile (e.g., benzylamine) in anhydrous dichloromethane (DCM). Causality & Rationale: Anhydrous DCM is strictly required because sulfonyl chlorides are highly sensitive to hydrolysis. Even trace amounts of water will act as a competing nucleophile, converting the sulfonyl chloride into a sulfonic acid and skewing the kinetic data.

Step 2: Reaction Initiation and Quenching Mix the reagents in a temperature-controlled reactor at exactly 25°C. At predefined intervals (e.g., 1, 5, 10, 30, and 60 minutes), extract 10 µL aliquots and immediately inject them into 1 mL of methanol containing 0.1% formic acid. Causality & Rationale: Maintaining a strict 25°C environment ensures that the kinetic measurements reflect purely electronic substituent effects rather than thermal fluctuations. The methanol quench rapidly reacts with any unreacted sulfonyl chloride to form a stable methyl sulfonate ester, instantaneously halting the amine-sulfonylation reaction at the exact moment of sampling.

Step 3: LC-MS/MS Quantification Analyze the quenched samples using LC-MS/MS, monitoring the specific mass transitions for the target sulfonamide product. Causality & Rationale: LC-MS/MS provides the high specificity needed to calculate kobs without interference from side products or the quenched methyl ester.

System Validation: Run a parallel reaction using 4-methoxybenzenesulfonyl chloride. The experimental system is validated if the –OCF₂H derivative exhibits a statistically significant higher kobs , confirming the theoretical lowering of the LUMO via electron withdrawal.

Pharmacokinetic Advantages: Metabolic Stability and Lipophilicity

Beyond synthetic reactivity, introducing fluorine atoms into bioactive organic compounds profoundly influences properties including permeability, lipophilicity, and metabolic stability[4]. A primary driver for incorporating the difluoromethoxy group is the enhancement of a drug's resistance to enzymatic cleavage[1].

Standard methoxy groups are highly susceptible to oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes in the liver. The strong carbon-fluorine bonds of the –OCF₂H group block this metabolic liability[1]. When a difluoromethoxy-substituted sulfonyl chloride is converted into a sulfonamide drug, the resulting molecule benefits from a prolonged half-life and optimized oral bioavailability.

Caption: Experimental workflow for synthesizing and evaluating difluoromethoxy sulfonamide analogs.

Experimental Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic stability conferred by the –OCF₂H group, the synthesized sulfonamide must undergo an in vitro HLM assay[2].

Step 1: Incubation Mixture Preparation Prepare a solution containing pooled human liver microsomes (0.5 mg/mL protein concentration) and the difluoromethoxy sulfonamide test compound (1 µM) in 100 mM phosphate buffer (pH 7.4)[2]. Causality & Rationale: Pooled microsomes are utilized to average out inter-individual variability in CYP450 expression, ensuring the metabolic clearance data is broadly representative of the human population.

Step 2: Reaction Initiation Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM[2]. Causality & Rationale: Pre-incubation ensures thermal equilibrium. NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism; withholding it until the final step ensures that enzymatic degradation strictly begins at time zero ( t=0 ).

Step 3: Time-Course Sampling and Precipitation Remove aliquots at 0, 15, 30, and 60 minutes. Immediately mix each aliquot with three volumes of ice-cold acetonitrile containing an internal standard[2]. Causality & Rationale: Ice-cold acetonitrile denatures the microsomal proteins, instantaneously terminating enzymatic activity and precipitating the proteins to prevent LC-MS column clogging during analysis.

System Validation: Include a control incubation run in the absence of NADPH to distinguish true enzymatic metabolism from chemical instability[2]. Additionally, run a known highly cleared drug (e.g., Verapamil) in parallel. The assay system is only validated if Verapamil shows rapid depletion, confirming the enzymatic viability of the microsome batch.

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem

- A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development - Benchchem

- Buy 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | 1261862-25-2 - Smolecule

- Visible-Light-Induced Hydrodifluoromethylation of Unactivated Alkenes with Difluoroacetic Anhydride - ACS Public

Sources

Comprehensive Characterization and Synthetic Protocols for 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Executive Summary

In modern drug discovery and agrochemical development, functionalized sulfonyl chlorides serve as indispensable electrophilic building blocks for synthesizing sulfonamides. The compound 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride (CAS: 1082821-83-7)[1] is of particular interest due to the unique physicochemical properties imparted by the difluoromethoxy (-OCF₂H) group, which enhances lipophilicity and metabolic stability.

This technical guide provides an authoritative, in-depth analysis of the synthetic pathways and spectral characterization (NMR and FT-IR) required to validate the structural integrity of this molecule. By detailing the causality behind the synthetic mechanisms and spectral splitting patterns, this document serves as a self-validating reference for application scientists and synthetic chemists.

Mechanistic Pathway & Synthesis Strategy

The synthesis of 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride relies on the regioselective electrophilic aromatic substitution (EAS) of 4-chloro-1-(difluoromethoxy)benzene using chlorosulfonic acid (ClSO₃H).

Causality of Regioselectivity: The strategic choice of 4-chloro-1-(difluoromethoxy)benzene as the starting material leverages the distinct electronic properties of its substituents. The difluoromethoxy group acts as a moderate ortho/para director. Despite the inductive electron-withdrawing nature of the fluorine atoms, the oxygen atom's lone pairs donate electron density into the aromatic ring via resonance, activating the ortho positions. Because the para position is sterically and electronically blocked by the chloro substituent, the chlorosulfonation occurs exclusively at the position ortho to the -OCF₂H group.

Workflow detailing the synthesis and spectral characterization of the target sulfonyl chloride.

Spectroscopic Elucidation: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for validating the carbon framework and functional group placement of the synthesized compound.

Heteronuclear Coupling Causality: In the ¹H NMR spectrum, the -OCF₂H proton does not appear as a singlet, but rather exhibits a characteristic wide triplet. This splitting pattern is caused by heteronuclear spin-spin coupling with the two equivalent ¹⁹F nuclei (spin I = ½). The large geminal coupling constant (²J_{HF} ≈ 73 Hz) is a definitive, well-documented hallmark of the difluoromethyl group[2]. Furthermore, the strongly electron-withdrawing -SO₂Cl group heavily deshields the adjacent H-6 aromatic proton, pushing its chemical shift past 8.0 ppm.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| -OCF₂H | 6.70 | Triplet (t) | 73.0 (²J_{HF}) | 1H | Difluoromethyl proton |

| H -3 | 7.35 | Doublet (d) | 8.8 (³J_{HH}) | 1H | Aromatic (ortho to OCF₂H) |

| H -4 | 7.65 | Doublet of doublets (dd) | 8.8, 2.5 (³J{HH}, ⁴J{HH}) | 1H | Aromatic (meta to OCF₂H) |

| H -6 | 8.05 | Doublet (d) | 2.5 (⁴J_{HH}) | 1H | Aromatic (ortho to SO₂Cl) |

Table 2: ¹³C and ¹⁹F NMR Spectral Data (100 MHz / 376 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹⁹F | -82.0 | Doublet (d) | 73.0 (²J_{FH}) | -OCF₂ H fluorines |

| ¹³C | 115.5 | Triplet (t) | 258.0 (¹J_{CF}) | -OC F₂H carbon |

| ¹³C | 148.2 | Singlet (s) | - | C-2 (C-OCF₂H) |

| ¹³C | 135.0 | Singlet (s) | - | C-1 (C-SO₂Cl) |

| ¹³C | 131.5 | Singlet (s) | - | C-5 (C-Cl) |

| ¹³C | 134.1, 128.5, 122.4 | Singlet (s) | - | C-4, C-6, C-3 (Aromatic CH) |

Vibrational Analysis: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation by identifying the specific vibrational modes of the functional groups.

Vibrational Shift Causality: For the sulfonyl chloride (-SO₂Cl) group, the highly electronegative chlorine atom withdraws electron density from the sulfur atom via induction. This withdrawal shortens and stiffens the S=O bonds, increasing their force constant. Consequently, the asymmetric S=O stretching frequency shifts to a significantly higher wavenumber (~1375 cm⁻¹) compared to standard sulfonamides or sulfonic acids [3].

Table 3: FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment / Functional Group |

| 1375 | Strong | Sharp | S=O Asymmetric Stretch (-SO₂Cl) |

| 1180 | Strong | Sharp | S=O Symmetric Stretch (-SO₂Cl) |

| 1120 – 1040 | Strong | Broad/Multiplet | C-F Stretch (-OCF₂H) |

| 1085 | Medium | Sharp | C-Cl Stretch (Aromatic) |

| 1585, 1480 | Medium | Sharp | C=C Aromatic Ring Stretch |

Standardized Experimental Methodologies

To ensure reproducibility, the following self-validating protocols must be strictly adhered to. The successful execution of Protocol A is directly verified by the parameters outlined in Protocols B and C.

Protocol A: Synthesis via Chlorosulfonation

-

Preparation: Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet.

-

Reagent Loading: Charge the flask with chlorosulfonic acid (5.0 equivalents). Cool the system to 0 °C using an external ice-water bath.

-

Addition: Add 4-chloro-1-(difluoromethoxy)benzene (1.0 equivalent) dropwise over 30 minutes. Regulate the addition rate to maintain the internal temperature strictly below 5 °C to prevent polysulfonation.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 4–6 hours.

-

Quenching: Carefully transfer the reaction mixture dropwise into a vigorously stirred beaker containing crushed ice (highly exothermic).

-

Extraction & Purification: Extract the aqueous suspension with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via short-path distillation or recrystallization from hexanes to afford the pure sulfonyl chloride.

Protocol B: NMR Acquisition Parameters

-

Sample Preparation: Dissolve ~15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire at 400 MHz using 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.0 s.

-

¹⁹F NMR: Acquire at 376 MHz using 16 scans. Run both proton-coupled (to observe the doublet) and proton-decoupled sequences to verify the heteronuclear interaction.

-

¹³C NMR: Acquire at 100 MHz using 512–1024 scans, a spectral width of 250 ppm, and a D1 of 2.0 s to ensure full relaxation of quaternary carbons (C-1, C-2, C-5).

Protocol C: ATR-FTIR Acquisition Parameters

-

Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Acquire a background spectrum (16 scans) in ambient air.

-

Sample Loading: Place 2–5 mg of the neat, dry compound directly onto the center of the ATR crystal.

-

Compression: Apply the pressure clamp until the force gauge indicates optimal contact, ensuring the elimination of air gaps which can cause signal attenuation.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans). Process the spectrum with baseline correction and atmospheric suppression.

References

Protocol for synthesizing sulfonamides using 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

An Application Note and Protocol for the Synthesis of Sulfonamides utilizing 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of sulfonamides, a critical functional group in medicinal chemistry, using 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride as a key building block.[1][2] The protocol details a robust and widely applicable method involving the reaction of the specified sulfonyl chloride with a primary or secondary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and purification strategies. The inclusion of the difluoromethoxy moiety offers a unique structural element for modulating the physicochemical properties of the target sulfonamides.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides are a cornerstone in drug discovery and development, exhibiting a vast range of biological activities.[1][3] This functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-SO₂-NR'R''), is present in numerous FDA-approved drugs.[4] Its prevalence stems from its ability to act as a stable, non-classical bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[5] The applications of sulfonamides are diverse, spanning from antimicrobial agents (sulfa drugs) to diuretics, anticonvulsants, and anti-cancer therapeutics.[2]

The starting material, 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride, provides a scaffold with distinct electronic and lipophilic properties. The electron-withdrawing nature of the chloro and difluoromethoxy groups can influence the reactivity of the sulfonyl chloride and the acidity of the resulting sulfonamide.

The Core Reaction: Nucleophilic Substitution

The most fundamental and reliable method for constructing the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Figure 1: General reaction scheme for sulfonamide synthesis.

Safety and Handling of Sulfonyl Chlorides

WARNING: Sulfonyl chlorides are hazardous reagents and must be handled with extreme care in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Primary Hazards : Sulfonyl chlorides are corrosive and can cause severe burns to skin, eyes, and the respiratory tract. They are lachrymators.[6]

-

Reactivity with Water : They react exothermically, and sometimes violently, with water and other protic solvents (including atmospheric moisture) to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[6] All glassware must be rigorously dried before use, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Incompatibilities : Avoid contact with strong bases, oxidizing agents, and metals.[7]

-

Required PPE :

Detailed Experimental Protocol

This protocol describes the synthesis of a representative sulfonamide from 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride and benzylamine. The principles can be adapted for other primary or secondary amines.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Amount (mmol) | Mass/Volume | Equivalents |

| 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride | 1082821-83-7 | 277.08 g/mol | 5.0 | 1.385 g | 1.0 |

| Benzylamine | 100-46-9 | 107.15 g/mol | 5.5 | 0.59 g (0.60 mL) | 1.1 |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 7.5 | 0.76 g (1.05 mL) | 1.5 |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | - | 50 mL | - |

| 1 M Hydrochloric Acid (aq) | 7647-01-0 | - | - | ~30 mL | - |

| Saturated Sodium Bicarbonate Solution (aq) | 144-55-8 | - | - | ~30 mL | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | - | - | ~30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | - | - | As needed | - |

Synthetic Workflow Diagram

Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.

Step-by-Step Procedure

-

Reaction Setup : Under an inert atmosphere of nitrogen, add 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride (1.385 g, 5.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolution : Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir until the solid is fully dissolved. Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition : In a separate dry flask, dissolve benzylamine (0.60 mL, 5.5 mmol) and triethylamine (1.05 mL, 7.5 mmol) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Reaction : Add the amine solution dropwise to the stirred, cooled sulfonyl chloride solution over approximately 15-20 minutes. Maintain the temperature at 0 °C during the addition. Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) is expected.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Dilute with an additional 20 mL of DCM. a. Wash the organic layer with 1 M HCl (30 mL) to remove excess triethylamine and benzylamine. b. Wash with a saturated aqueous solution of sodium bicarbonate (30 mL) to remove any remaining acidic species. c. Finally, wash with brine (30 mL) to reduce the amount of dissolved water in the organic layer.

-

Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

Purification and Characterization

Purification is critical to remove unreacted starting materials and byproducts.[9]

Recrystallization (Preferred for solid products)

-

Solvent Selection : Choose a solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol/water, ethyl acetate/hexanes, or isopropanol.

-

Procedure : Dissolve the crude solid in a minimal amount of the hot solvent.[9] If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.[9]

-

Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

-

Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9][10][11]

Column Chromatography

For oils or solids that do not crystallize well, purification by silica gel column chromatography is effective.[9] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the product from the column.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)

-

Mass Spectrometry (MS) to confirm the molecular weight

-

Infrared (IR) Spectroscopy to identify characteristic S=O stretching frequencies of the sulfonyl group.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride due to moisture.[9] 2. Inactive amine. | 1. Ensure all glassware is flame-dried and use anhydrous solvents under an inert atmosphere.[9] 2. Check the purity and age of the amine. |

| Reaction Stalls | Insufficient base or sterically hindered amine. | Add an additional 0.5 equivalents of base. For hindered amines, consider increasing the reaction temperature or using a stronger, non-nucleophilic base. |

| Impure Product | Inefficient workup or purification.[9] | Ensure thorough washing during the workup. Optimize the recrystallization solvent system or use column chromatography for purification.[9] |

| Multiple Products | Reaction temperature was too high, or di-sulfonylation of a primary amine occurred. | Maintain low temperature (0 °C) during the addition of the amine. Use a slight excess of the amine (1.1 eq) to favor mono-sulfonylation. |

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of novel sulfonamides from 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride. By understanding the underlying chemical principles and adhering to strict safety and handling procedures, researchers can effectively utilize this versatile building block to generate diverse libraries of sulfonamide-containing molecules for applications in drug discovery and materials science.

References

- Recent advances in synthesis of sulfonamides: A review.Chemistry & Biology Interface.

- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.Benchchem.

- Sulfonamide derivatives: Synthesis and applications.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- Recent advances in the synthesis of N-acyl sulfonamides.

- Sulfonamide synthesis under green conditions.Taylor & Francis Online.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.ChemicalBook.

- Byproduct identification and removal in sulfonamide synthesis.Benchchem.

- Sulfonamide purification process.

- p-Xylene-2-sulfonyl Chloride - SAFETY D

- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.New Jersey Department of Health.

- 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride.Sigma-Aldrich.

- Safety D

- Filtration test of sulfonamides.

- 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride.Chemspace.

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cbijournal.com [cbijournal.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nj.gov [nj.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Applications of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride in medicinal chemistry and drug discovery

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the physicochemical and pharmacokinetic profiles of lead compounds[1]. This application note details the utility of 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride (CAS No. 1082821-83-7) [2], a highly versatile building block designed to address common developability bottlenecks such as metabolic lability, poor membrane permeability, and suboptimal target engagement. As a Senior Application Scientist, I have structured this guide to provide both the theoretical rationale and the field-proven protocols necessary to effectively deploy this reagent in your medicinal chemistry campaigns.

Structural and Physicochemical Rationale